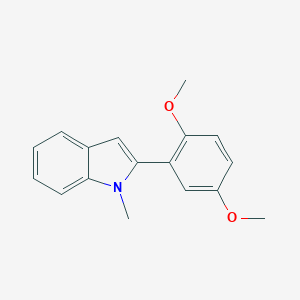
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole, also known as DOM, is a psychedelic drug that belongs to the family of phenethylamines. It is a potent hallucinogen that can cause profound changes in perception, thought, and mood. DOM was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for other receptors, including the dopamine D1 and D2 receptors. 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole's mechanism of action is not fully understood, but it is thought to involve the activation of intracellular signaling pathways and the modulation of neuronal activity.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole can cause a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It can also cause changes in perception, thought, and mood, including visual hallucinations, altered time perception, and changes in emotional state. These effects are thought to be mediated by the drug's interaction with serotonin receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has several advantages for use in lab experiments, including its potency and selectivity for serotonin receptors. It can also be used to study the role of serotonin in the regulation of mood, cognition, and behavior. However, there are also limitations to its use, including the potential for adverse effects on animal subjects and the need for specialized equipment and facilities to handle the drug safely.
Direcciones Futuras
There are several future directions for research on 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole, including the development of new drugs that target serotonin receptors with greater selectivity and specificity. There is also a need for further research on the biochemical and physiological effects of 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole and its potential therapeutic applications. Additionally, more research is needed to understand the long-term effects of 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole use and its potential for abuse.
Métodos De Síntesis
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole can be synthesized through several methods, including the Leuckart-Wallach reaction, the Pictet-Spengler reaction, and the Fischer indole synthesis. The Leuckart-Wallach reaction is the most commonly used method and involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine and formic acid to yield 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole.
Aplicaciones Científicas De Investigación
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to serotonin receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has also been used to study the role of serotonin in the regulation of mood, cognition, and behavior.
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17NO2/c1-18-15-7-5-4-6-12(15)10-16(18)14-11-13(19-2)8-9-17(14)20-3/h4-11H,1-3H3 |
Clave InChI |
LUOQSWBBTZJCEJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)OC)OC |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)

![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)

![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)
